molecular formula C15H14ClFN4 B6438503 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile CAS No. 2549008-53-7

4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile

Cat. No.: B6438503
CAS No.: 2549008-53-7
M. Wt: 304.75 g/mol
InChI Key: AIMAUVJXCGMBHZ-UHFFFAOYSA-N
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Description

The compound 4-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-fluorobenzonitrile features a benzonitrile core substituted with a fluorine atom at the 3-position. Attached to this core is an azetidine (a strained four-membered saturated ring) via a methylene linker. The azetidine is further functionalized with a methyl group bearing a 4-chloro-1H-pyrazole moiety. This structural complexity combines electron-withdrawing groups (fluorine, nitrile) and a heterocyclic system (azetidine-pyrazole), which may enhance bioactivity, particularly in antimicrobial or enzyme inhibition applications .

Properties

IUPAC Name

4-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4/c16-14-5-19-21(10-14)8-12-6-20(7-12)9-13-2-1-11(4-18)3-15(13)17/h1-3,5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMAUVJXCGMBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)C#N)F)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile Benzonitrile + pyrazole 3,5-Dimethyl, 4-nitro pyrazole Synthetic intermediate; no reported bioactivity
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid Benzoic acid + pyrazole Chloro-substitution, hydrazone linker Antimicrobial (MIC: 1.56 µg/mL vs. A. baumannii)
3-Chloro-5-{[5-({[3-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzonitrile Benzonitrile + pyrazole-ether Trifluoromethyl, amino-methyl linker Not specified (structural analog)
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Benzonitrile + pyrazole Azido, 5-methyl Click chemistry precursor

Key Observations :

Pyrazole Substitution : The target compound’s 4-chloro-pyrazole contrasts with analogs featuring nitro (e.g., ), azido (), or trifluoromethyl () groups. Chloro substituents are associated with enhanced antimicrobial activity, as seen in , but may reduce solubility compared to polar groups like azides.

Linker Flexibility : The azetidine-methyl linker in the target compound introduces conformational constraints, unlike the more flexible ether or hydrazone linkers in analogs . This rigidity could improve target selectivity but may affect metabolic stability.

Electron-Withdrawing Effects : The fluorine and nitrile groups in the benzonitrile core are conserved across analogs, suggesting their critical role in electronic modulation or binding interactions.

Key Insights :

  • The target compound likely follows a route similar to , involving alkylation of a bromomethyl-benzonitrile precursor with a pre-functionalized pyrazole-azetidine intermediate.
  • Azide-containing analogs () exhibit high yields (88–96%) and distinct IR peaks (e.g., 2121 cm⁻¹ for azide stretch), which are absent in the target compound’s chloro-substituted system.
Antimicrobial Activity :
  • The chloro-substituted pyrazole in demonstrated potent activity against A. baumannii (MIC: 1.56 µg/mL), suggesting that halogenation enhances antimicrobial efficacy. The target compound’s 4-chloro group may similarly contribute to bioactivity.
Enzyme Inhibition Potential :
  • Azetidine-containing compounds (e.g., ) are explored as enzyme inhibitors (e.g., GLUT1), where the ring’s rigidity improves binding pocket compatibility. The target compound’s azetidine linker may confer similar advantages.

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